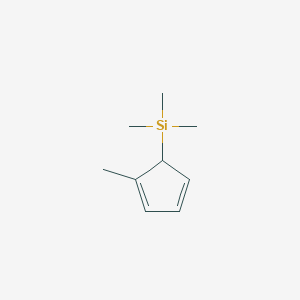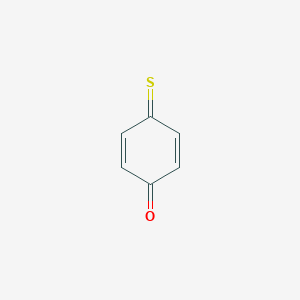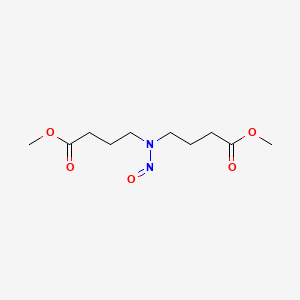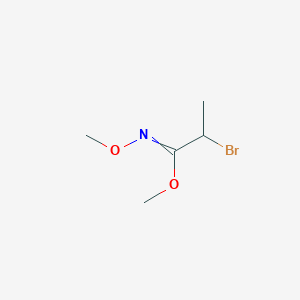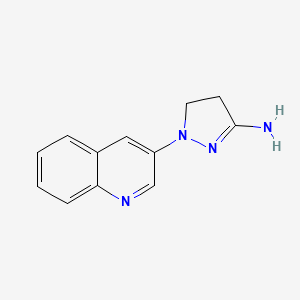
1,6-Dimethyl-1,6-diazecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethyl-1,6-diazecane is an organic compound belonging to the class of diazecanes, which are nitrogen-containing heterocycles. This compound is characterized by a ten-membered ring structure with two nitrogen atoms positioned at the 1 and 6 positions, and methyl groups attached to these nitrogen atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1,6-diazecane can be achieved through a tandem aza-Prins type dimerization and cyclization process. This method involves the reaction of N-acyliminium ions with allylsilanes, leading to the formation of the diazecane ring in a single-step operation . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid, to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
1,6-Dimethyl-1,6-diazecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazecane ring into more saturated derivatives.
Substitution: The methyl groups attached to the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated diazecane derivatives.
Substitution: Various substituted diazecane derivatives depending on the nucleophile used.
科学的研究の応用
1,6-Dimethyl-1,6-diazecane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,6-Dimethyl-1,6-diazecane involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of nitrogen atoms in the diazecane ring allows for hydrogen bonding and other interactions with biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,6-Diazacyclodecane: A similar compound with a ten-membered ring but without methyl substitutions.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in a different ring system.
1,5-Diazacyclooctane: An eight-membered ring compound with two nitrogen atoms.
Uniqueness
1,6-Dimethyl-1,6-diazecane is unique due to the presence of methyl groups at the nitrogen atoms, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can also affect the compound’s conformational stability and interactions with other molecules, making it distinct from other diazecane derivatives.
特性
CAS番号 |
82415-33-6 |
|---|---|
分子式 |
C10H22N2 |
分子量 |
170.30 g/mol |
IUPAC名 |
1,6-dimethyl-1,6-diazecane |
InChI |
InChI=1S/C10H22N2/c1-11-7-3-5-9-12(2)10-6-4-8-11/h3-10H2,1-2H3 |
InChIキー |
WOBAMVSVWRBZFU-UHFFFAOYSA-N |
正規SMILES |
CN1CCCCN(CCCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)

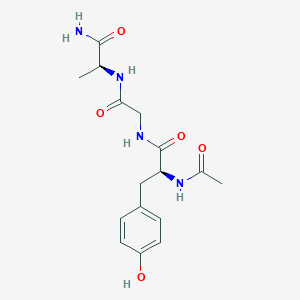

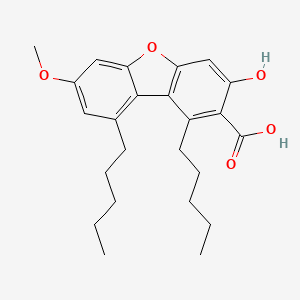
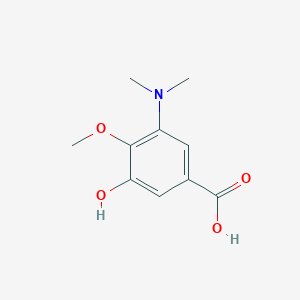
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
